4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 4th position, an oxolan-3-yl ethyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-(oxolan-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(oxolan-3-yl)-1H-imidazole: Another heterocyclic compound with similar structural features.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: A pyrazole derivative with different substituents.
Uniqueness
4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, an oxolan-3-yl ethyl group, and an amine group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14BrN3O |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h5,7H,1-4,6H2,(H2,11,12) |
InChI Key |
WBKWQBXSMQNKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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